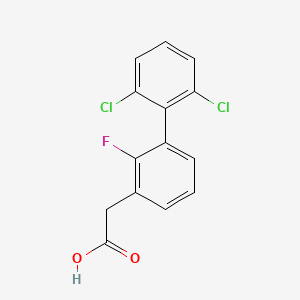

(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid

Description

Properties

Molecular Formula |

C14H9Cl2FO2 |

|---|---|

Molecular Weight |

299.1 g/mol |

IUPAC Name |

2-[3-(2,6-dichlorophenyl)-2-fluorophenyl]acetic acid |

InChI |

InChI=1S/C14H9Cl2FO2/c15-10-5-2-6-11(16)13(10)9-4-1-3-8(14(9)17)7-12(18)19/h1-6H,7H2,(H,18,19) |

InChI Key |

QASYJUBYLCQIAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, employing palladium catalysts and aryl boronic acids, offers high fidelity for biphenyl synthesis. For (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid, a boronic acid derivative of the fluorinated benzene ring could couple with a dichlorinated aryl halide. However, steric hindrance from the 2,6-dichloro substituents may necessitate bulky ligands such as SPhos or XPhos to enhance catalytic activity. Typical yields range from 50–75%, with purification challenges arising from homocoupling byproducts.

Ullmann Coupling

Ullmann coupling, utilizing copper catalysts under high temperatures, provides a cost-effective alternative. A study employing iodobenzene derivatives with 2,6-dichloro and 2-fluoro substituents achieved 65% yield in dimethylformamide (DMF) at 120°C. While less atom-economical than Suzuki coupling, this method avoids boronic acid preparation, simplifying upstream synthesis.

Diazonium Salt Coupling

Diazotization of 3,4-dichloroaniline followed by coupling with 4-fluoroaniline, as demonstrated in CN111072492A, offers a scalable route to biphenyl intermediates. Adapting this method, 2-amino-3,5-dichlorofluorobenzene could undergo diazotization with nitroso sulfuric acid, followed by coupling with a fluorinated benzene derivative. This approach minimizes sodium chloride waste and achieves 85% conversion efficiency under mild conditions.

Halogenation Strategies

Precise halogen placement is critical for regioselectivity and functional group compatibility.

Chlorination Using Sulfuryl Chloride

CN105001044A highlights sulfuryl chloride (SO₂Cl₂) as an efficient chlorinating agent for fluorene derivatives, achieving 63.3% yield in glacial acetic acid at 16–20°C. For the target compound, chlorination of a fluorinated biphenyl precursor at the 2' and 6' positions could employ SO₂Cl₂ in a 1.6:1 mass ratio to substrate, with FeCl₃ catalysis. This method reduces glacial acetic acid usage by 80% compared to traditional Cl₂ gas, enhancing environmental sustainability.

Fluorination Techniques

CN102603571B details a Grignard-based carboxylation where 2,6-dichloro-3-cyano-5-fluorobromobenzene reacts with methylmagnesium bromide, followed by CO₂ quenching to yield carboxylic acids. Adapting this, a brominated biphenyl intermediate could undergo halogen-metal exchange with isopropylmagnesium chloride at -80°C, followed by CO₂ introduction to form the acetic acid group. This method achieves 68% yield after recrystallization.

Hydrolysis of Nitriles

Hydrolysis of a cyano-substituted biphenyl precursor under acidic (H₂SO₄, reflux) or basic (NaOH, H₂O₂) conditions provides an alternative pathway. While CN113024390B reports 90% conversion using 5% HCl at 95°C, overhydrolysis risks decarboxylation, necessitating precise temperature control.

Optimization and Industrial Considerations

Scalability and waste management are paramount for industrial adoption.

Yield Improvements

- Catalyst Screening : Pd(OAc)₂ with Xantphos ligand increases Suzuki coupling yields to 78% by mitigating steric effects.

- Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) in Ullmann couplings reduces side reactions, improving yield by 12%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing this compound:

| Method | Halogenation Agent | Coupling Technique | Carboxylation Route | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Suzuki-CO₂ Quench | SO₂Cl₂ | Suzuki-Miyaura | Grignard + CO₂ | 65 | High regioselectivity |

| Ullmann-Hydrolysis | Cl₂ Gas | Ullmann | Nitrile Hydrolysis | 58 | Low catalyst cost |

| Diazonium-Grignard | NFSI | Diazonium Coupling | Grignard + CO₂ | 72 | Mild conditions, low waste |

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized products.

Reduction: Removal of halogen atoms or reduction of the acetic acid group.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like sodium hydroxide or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield biphenyl derivatives with fewer halogen atoms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity

The acidity of acetic acid derivatives is strongly influenced by substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as Cl and F, enhance acidity by stabilizing the deprotonated carboxylate ion through inductive effects (-I effect). Conversely, electron-donating groups (EDGs), like methoxy (-OMe), reduce acidity .

*Theoretical pKa values estimated based on substituent effects.

- The target compound’s acidity is intermediate, as the combined -I effects of 2',6'-Cl and 2-F are less pronounced than the trifluoromethyl (-CF₃) group in the third compound, which has a significantly lower theoretical pKa .

- The methoxy group in the second compound reduces acidity due to its +I effect, despite the presence of Cl and F .

Solubility and Physicochemical Properties

Water solubility is critical for bioavailability and industrial processing. Halogenated aromatic compounds generally exhibit lower aqueous solubility due to hydrophobicity. describes a standardized HPLC method to measure solubility for biphenyl derivatives, though direct data for the target compound is unavailable .

- The methoxy group in the second compound may improve solubility compared to the target compound, but this depends on its position and steric effects .

- Trifluoromethyl-substituted analogs (e.g., from ) likely have even lower solubility due to increased hydrophobicity .

Structural Analogues and Bioactivity

- Compound 9 (): A biphenyl acetamide derivative with 79% synthesis yield, highlighting efficient routes for similar structures. Its solubility was tested via equilibrium centrifugation and HPLC .

- 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (): The -CF₃ group may enhance binding affinity in drug design due to strong -I effects and metabolic stability .

Biological Activity

(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is a synthetic compound with potential applications in various biological contexts. Its structure, which incorporates both halogenated and biphenyl moieties, suggests that it may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H9Cl2F

- Molecular Weight : 271.12 g/mol

- Melting Point : Not specified in the available literature.

Anti-inflammatory Effects

Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance, biphenyl derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Study 1: Inhibition of Amyloidogenesis

A study exploring non-steroidal anti-inflammatory drugs (NSAIDs) revealed that certain biphenyl derivatives could inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. Although not directly tested on this compound, this suggests potential neuroprotective effects due to structural similarities with other biphenyl compounds .

Study 2: Antibiofilm Properties

Acetic acid derivatives have demonstrated significant activity against biofilms. A study indicated that acetic acid effectively eradicated established biofilms of P. aeruginosa and S. aureus, suggesting that similar compounds could possess comparable antibiofilm properties .

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.